molecular formula C10H11NO2 B3026696 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid CAS No. 1060806-13-4

1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid

Cat. No.: B3026696
CAS No.: 1060806-13-4
M. Wt: 177.20
InChI Key: URIQHKLFYYBLEP-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid is utilized in various chemical syntheses, showcasing its versatility. For instance, its derivatives are involved in the efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones through Lewis acid-catalyzed cyclopropane ring-opening/Friedel-Crafts alkylation, yielding up to 99% efficiency (Patil, Cavitt, Grzybowski, & France, 2011). Additionally, its structural analogs play a critical role in the synthesis of various pharmaceutical compounds, including 2‐aminothiazoles with improved pharmacotherapeutic properties for treating prion disease (Li et al., 2013).

Biological Activities

The derivatives of this compound have shown potential in various biological activities. For example, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have demonstrated significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). Moreover, certain cyclopropane derivatives are identified as potent antagonists in medical research, indicating their potential in drug development (Hutchinson et al., 2003).

Catalytic Applications

Cyclopropane derivatives, including those related to this compound, are also employed as catalysts. For instance, a copper(II) metal-organic framework featuring cyclopropanecarboxylic acid derivatives has shown efficiency in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid (Paul et al., 2016).

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-3-2-4-8(11-7)10(5-6-10)9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIQHKLFYYBLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221789
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-13-4
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid

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